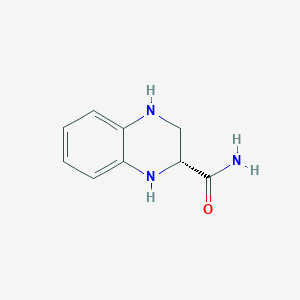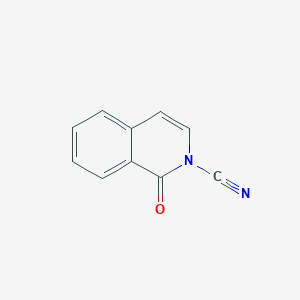![molecular formula C9H8N2O2 B11915452 5H-[1,3]Dioxolo[4,5-f]indol-7-amine](/img/structure/B11915452.png)
5H-[1,3]Dioxolo[4,5-f]indol-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-[1,3]Dioxolo[4,5-f]indol-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5,6-methylenedioxyindole with potassium tert-butylate in tetrahydrofuran at room temperature, followed by the addition of bromoacetic acid methyl ester at low temperatures . The reaction proceeds through nucleophilic substitution and cyclization to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimization for yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5H-[1,3]Dioxolo[4,5-f]indol-7-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Functionalized indole derivatives with various substituents.
Scientific Research Applications
5H-[1,3]Dioxolo[4,5-f]indol-7-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of novel materials and dyes.
Mechanism of Action
The mechanism of action of 5H-[1,3]Dioxolo[4,5-f]indol-7-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies on its binding affinity, molecular docking, and structure-activity relationships are essential to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Similar Compounds
5H-[1,3]Dioxolo[4,5-f]indole: Lacks the amine group but shares the core structure.
5,6-Methylenedioxyindole: A precursor in the synthesis of 5H-[1,3]Dioxolo[4,5-f]indol-7-amine.
1,3-Dioxolo[4,5-f]benzodioxole: A related compound with a benzodioxole ring.
Uniqueness
This compound is unique due to the presence of both the dioxole and indole rings, which confer distinct chemical reactivity and potential biological activity. Its amine group further enhances its versatility in chemical modifications and applications in various research fields.
Properties
Molecular Formula |
C9H8N2O2 |
|---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
5H-[1,3]dioxolo[4,5-f]indol-7-amine |
InChI |
InChI=1S/C9H8N2O2/c10-6-3-11-7-2-9-8(1-5(6)7)12-4-13-9/h1-3,11H,4,10H2 |
InChI Key |
VROASWXTPQCQHE-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=CN3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2h-Pyrrolo[2,3-e]benzothiazole](/img/structure/B11915372.png)
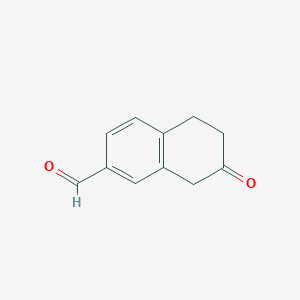
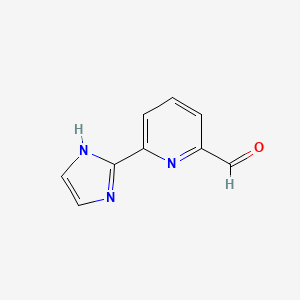

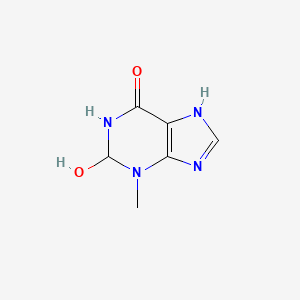
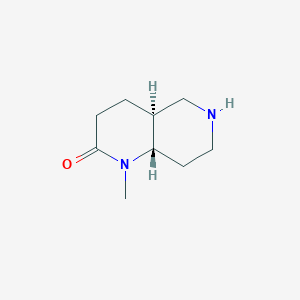

![6-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11915420.png)
![Methyl 5-azaspiro[2.5]octane-1-carboxylate](/img/structure/B11915423.png)
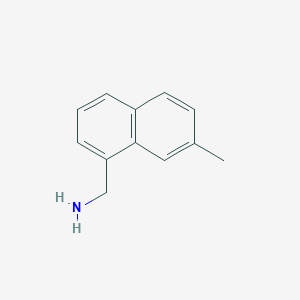
![[1,2,4]Triazolo[3,4-a]isoquinoline](/img/structure/B11915428.png)
